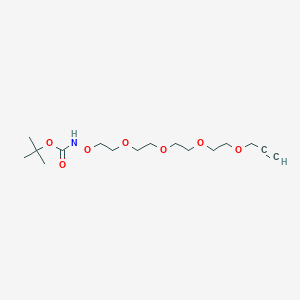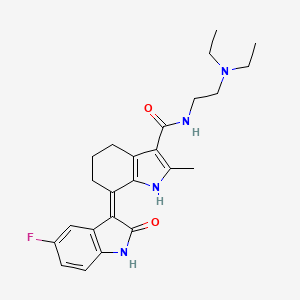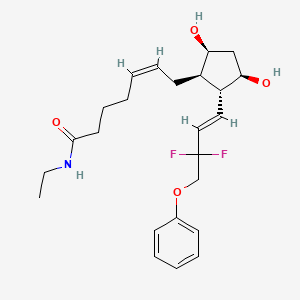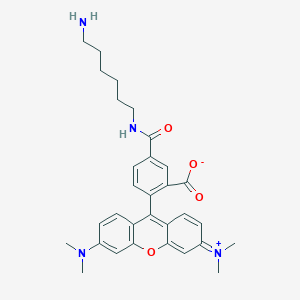
t-Boc-aminooxy-PEG4-Propargyl
Descripción general
Descripción
T-Boc-aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Synthesis Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular weight of this compound is 347.4 g/mol . The functional group is Boc-protected aminooxy/Propargyl . The molecular formula is C16H29NO7 .Chemical Reactions Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.4 g/mol . The functional group is Boc-protected aminooxy/Propargyl . The molecular formula is C16H29NO7 . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
1. Chemoselective Conjugation to Proteins
t-Boc-aminooxy-PEG4-Propargyl is utilized in the synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers. This process is essential for creating polymers with low polydispersity indices, useful in chemoselective oxime formation with proteins. Such bioconjugates have applications in developing “smart” polymer conjugates, leveraging the chemoselective reaction capabilities of this compound (Heredia et al., 2007).
2. Synthesis of Chiral γ-Functionalized Allylic Amines
This compound is significant in the stereocontrolled synthesis of chiral t-Boc protected propargylic amines from aminoaldehydes. This method provides a route to γ-stannylated (E)-allylamines, which are valuable intermediates for synthesizing various γ-functionalized allylic systems (Reginato et al., 1996).
3. Improvement of Thermal Conductivity in Composites
In research on hexagonal boron nitride (h-BN) modification, this compound is used for covalent modification with polyethylene glycol (PEG) to enhance its compatibility with epoxy resin matrices. This modification significantly improves the thermal conductivity of the composites, making it a valuable tool in materials science (Yang et al., 2021).
4. PEGylation of Proteins for Drug Development
In the field of drug development, particularly for PEGylated proteins, this compound is utilized for the site-specific conjugation to proteins. It's pivotal in simplifying the identification of protein modification sites, which is crucial for approving PEGylated proteins as drugs (Mero et al., 2009).
5. Synthesis of Glycosyl Carbamates and Amino Acid Glycosides
In the synthesis of glycosyl carbamates and amino acid glycosides, this compound plays a crucial role. It enables the creation of new glycosyl carbamates from N-Boc protected amines using gold catalysts, demonstrating its versatility in organic synthesis (Shaikh et al., 2011).
6. Blood Contacting Surfaces with Fibrinolytic Properties
This compound is employed in the development of blood-contacting surfaces that possess both resistance to nonspecific protein adsorption and clot lysing properties. This application is significant in biomedical engineering, particularly for creating surfaces that interact beneficially with blood components (Chen et al., 2009).
Mecanismo De Acción
The propargyl group in t-Boc-aminooxy-PEG4-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Safety and Hazards
The safety data sheet suggests that the product should be stored at -20°C . In case of contact with eyes, adequate flushing of the eyes by separating the eyelids with fingers is recommended . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-17-15(18)24-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVPFTXEQBJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149938 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1895922-77-6 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)


![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)




